molecular formula C14H25ClN2O4 B6295100 2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2388515-33-9

2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B6295100
CAS No.: 2388515-33-9
M. Wt: 320.81 g/mol
InChI Key: IJPPQHOZWGWXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps in stabilizing the compound during various chemical reactions.

Preparation Methods

The synthesis of 2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of a diazaspiro compound with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The resulting product is then purified using standard techniques like recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group typically yields the free amine form of the compound.

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar compounds include other Boc-protected diazaspiro compounds, such as 2-(Tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane. These compounds share similar structural features but differ in the size and arrangement of the spiro rings. The uniqueness of 2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride lies in its specific ring structure, which imparts distinct chemical and biological properties.

References

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4.ClH/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18;/h10,15H,4-9H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPPQHOZWGWXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.